molecular formula C16H22N2O3 B8487834 tert-butyl N-[2-(1H-indol-4-yloxy)ethyl]-N-methylcarbamate

tert-butyl N-[2-(1H-indol-4-yloxy)ethyl]-N-methylcarbamate

Cat. No. B8487834
M. Wt: 290.36 g/mol
InChI Key: OAPYZPUUEOOIAN-UHFFFAOYSA-N
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Patent
US07084169B2

Procedure details

In a similar manner, using 3-hydroxymethyl-azetidine-1-carboxylic acid tert-butyl ester in place of (2-hydroxy-ethyl)-methyl-carbamic acid tert-butyl ester, 3-(1H-Indol-4-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester was prepared, (25%), (M−H)−=301.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(1H-Indol-4-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:11][CH:10](CO)[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C(OC(N1CC(C[O:26][C:27]2[CH:35]=[CH:34][CH:33]=[C:32]3[C:28]=2[CH:29]=[CH:30][NH:31]3)C1)=O)(C)(C)C>>[C:1]([O:5][C:6](=[O:7])[N:8]([CH2:9][CH2:10][O:26][C:27]1[CH:35]=[CH:34][CH:33]=[C:32]2[C:28]=1[CH:29]=[CH:30][NH:31]2)[CH3:11])([CH3:2])([CH3:3])[CH3:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(C1)CO
Step Two
Name
3-(1H-Indol-4-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(C1)COC1=C2C=CNC2=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared, (25%), (M−H)−=301

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)OC(N(C)CCOC1=C2C=CNC2=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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